molecular formula C18H15FN2O3S2 B2954793 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide CAS No. 865175-42-4

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide

Cat. No.: B2954793
CAS No.: 865175-42-4
M. Wt: 390.45
InChI Key: NKNBNMSYCSWIAA-ZZEZOPTASA-N
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Description

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with an allyl group at position 3 and a methylsulfonyl group at position 4. The Z-configuration of the imine bond (C=N) is critical for its stereochemical stability.

Properties

IUPAC Name

4-fluoro-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S2/c1-3-10-21-15-9-8-14(26(2,23)24)11-16(15)25-18(21)20-17(22)12-4-6-13(19)7-5-12/h3-9,11H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNBNMSYCSWIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety, an allyl group, and a methylsulfonyl substituent. Its molecular formula is C19H18N2O3S3C_{19}H_{18}N_{2}O_{3}S_{3}, with a molecular weight of approximately 418.6 g/mol . The presence of the methylsulfonyl group enhances solubility and may influence pharmacological properties, making it a candidate for further studies.

Anticancer Activity

Research indicates that compounds with benzo[d]thiazole structures often exhibit significant anticancer activity. For instance, derivatives of benzo[d]thiazole have been shown to inhibit the proliferation of various cancer cell lines. In a study involving synthesized benzo[d]thiazole derivatives, notable cytotoxicity was observed against human leukemia cell lines with CC(50) values ranging from 4 to 9 µM .

In another investigation focused on structure-activity relationships, it was noted that certain modifications to the benzo[d]thiazole structure could enhance antitumor efficacy . This suggests that this compound may possess similar potential, warranting further exploration.

Antimicrobial Activity

The antimicrobial properties of thiazole-containing compounds have been documented extensively. However, while some derivatives have shown promise against various bacterial strains, including Gram-positive and Gram-negative bacteria, others have not demonstrated significant antimicrobial activity . The unique structure of this compound may contribute to its specific interactions with microbial targets.

Case Studies and Research Findings

Study Findings Relevance
Study on benzo[d]thiazole derivativesShowed cytotoxicity against leukemia cell lines (CC(50) = 4-9 µM)Indicates potential for this compound in cancer therapy .
Structure-activity relationship analysisCertain modifications increased anticancer activity significantlySuggests that structural optimization could enhance efficacy for this compound .
Evaluation of antimicrobial propertiesSome derivatives effective against specific bacteria; others ineffectiveHighlights the need for targeted studies on this compound's antimicrobial potential .

Scientific Research Applications

It is important to note that the search results primarily discuss compounds with similar structures, such as benzo[d]thiazole derivatives, rather than providing direct information on the specific compound "(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide." Therefore, the following information is based on the known properties and applications of structurally related compounds.

This compound

This compound is a molecule that has potential applications in scientific research, particularly due to its antimicrobial and cardiac electrophysiological activities.

Antimicrobial Properties

Research indicates that fluorobenzamides containing thiazole and thiazolidine derivatives have promising antimicrobial activities. These compounds, synthesized through microwave-induced Knoevenagel condensation, have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of a fluorine atom is essential for enhancing their antimicrobial activity.

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, which are similar in structure, have shown potential as selective class III agents in cardiac electrophysiological activities. When compared to sematilide, these compounds show potential for use in clinical trials for arrhythmias.

Further Elaboration

Reactions highlight the potential for further functionalization of this compound to enhance its biological properties.

Anticancer Applications

(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide exhibits substantial antiproliferative activity against various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Caspase activation
MCF-715.0Apoptosis induction
A54910.0Cell cycle arrest

Studies suggest that the compound induces apoptosis through the inhibition of caspase activity, which is crucial for programmed cell death. The fluorine atom's presence may enhance the compound's ability to interact with biological targets, increasing its efficacy against specific cancer types.

Antimicrobial Properties

The compound also demonstrates antimicrobial properties against bacterial and fungal strains. Its structure facilitates penetration through microbial membranes, enhancing its effectiveness.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans4 µg/mL

The methylsulfonyl group increases the compound's antimicrobial efficacy by improving membrane permeability.

Structure-Activity Relationship (SAR)

Modifications to the benzothiazole core can significantly influence its potency against cancer cells and microbes.

Key Findings in SAR Studies:

  • Electron-withdrawing groups at specific positions enhance anticancer potency.
  • Altering substituents on the benzothiazole core can lead to variations in antimicrobial effectiveness.

Case Studies

Anticancer Study : Derivatives of benzothiazole with similar structures exhibited anticancer activity, indicating that fluorine substitution could be pivotal in enhancing efficacy against specific cancer types.

Antimicrobial Efficacy : Research focused on thiazole derivatives found promising results against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold.

Antifungal Activity Study : In vitro tests demonstrated that specific thiazole derivatives exhibited MIC values as low as 1.23μg/mL against C. parapsilosis, indicating strong antifungal potential.

Anticancer Screening : A series of synthesized benzothiazole compounds showed significant inhibition of IL-6 and TNF-α activities, promoting apoptosis in cancer cells at concentrations of 1−4μM.

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors:

  • Inhibition of Enzymatic Activity : The benzo[d]thiazole moiety may inhibit enzymes involved in critical metabolic pathways.
  • Cellular Interaction : The compound's structure facilitates binding to cellular targets, potentially disrupting normal cellular functions.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Available Data : Structural confirmation via NMR/MS (analogous to ) and IR spectral trends are well-supported .
  • Unresolved Aspects : Melting points, solubility, and biological activity data for the target compound are absent in the evidence, limiting direct comparisons with analogs like ’s dual-sulfonyl derivative .

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